molecular formula C8H16N2 B3281945 2,2'-Bipyrrolidine CAS No. 74295-58-2

2,2'-Bipyrrolidine

Cat. No.: B3281945
CAS No.: 74295-58-2
M. Wt: 140.23 g/mol
InChI Key: NQHVTVSAFRAXPA-UHFFFAOYSA-N
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Description

2,2’-Bipyrrolidine is an organic compound that consists of two pyrrolidine rings connected by a single bond

Scientific Research Applications

2,2’-Bipyrrolidine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bipyrrolidine can be synthesized through the photodimerization of pyrrolidine. The process involves the use of a Rayonet Photoreactor fitted with low-pressure mercury lamps. Pyrrolidine is heated to reflux in the presence of a drop of mercury, and the reaction mixture is irradiated with ultraviolet light for several days. The resulting product is then purified through distillation .

Industrial Production Methods: In an industrial setting, 2,2’-Bipyrrolidine can be prepared by reacting pyrrolidine with chlorosulfonic acid in dichloromethane at low temperatures (0–5°C). This method is efficient and yields a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of 2,2’-Bipyrrolidine.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 2,2’-Bipyrrolidine involves its ability to act as a chiral ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include metal ions, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis .

Comparison with Similar Compounds

    2,2’-Bipyridine: Another compound with two pyridine rings connected by a single bond.

    1,10-Phenanthroline: A compound with a similar bidentate ligand structure.

Uniqueness: 2,2’-Bipyrrolidine is unique due to its pyrrolidine rings, which provide different steric and electronic properties compared to pyridine rings in 2,2’-Bipyridine. This uniqueness makes it particularly useful in asymmetric synthesis, where the steric environment around the metal center is crucial for enantioselectivity .

Properties

IUPAC Name

2-pyrrolidin-2-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHVTVSAFRAXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74295-58-2
Record name 2,2'-Bipyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bipyrrolidine
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2,2'-Bipyrrolidine
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2,2'-Bipyrrolidine
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2,2'-Bipyrrolidine
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2,2'-Bipyrrolidine
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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2'-Bipyrrolidine?

A1: The molecular formula of this compound is C8H16N2, and its molecular weight is 140.23 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: While specific spectroscopic data may vary between studies, the synthesis and characterization of this compound derivatives often involve techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. [, , ]

Q3: Why is the chirality of this compound important?

A3: this compound exists as three stereoisomers: (R,R), (S,S), and the meso form. The chirality of the molecule is crucial because it significantly influences the stereochemical outcome of reactions where it is employed as a ligand or organocatalyst. [, , , ]

Q4: How is this compound used in organocatalysis?

A4: N-alkylated derivatives of this compound, particularly N-iPr-2,2'-Bipyrrolidine, have been successfully employed as organocatalysts in asymmetric Michael additions. These reactions involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of valuable chiral molecules. [, , , ]

Q5: What type of reactions can be catalyzed by metal complexes of this compound?

A5: Metal complexes of this compound have shown promising catalytic activity in a variety of reactions, including: * Alkene epoxidation: Dioxidomolybdenum(VI) complexes containing this compound ligands effectively catalyze the epoxidation of various olefins with high selectivity. [] * Oxidative cleavage of unsaturated fatty acids: Iron complexes of this compound, like [Fe(OTf)2(mix-BPBP)], have emerged as efficient catalysts for the oxidative cleavage of unsaturated fatty acids into aldehydes or carboxylic acids, utilizing hydrogen peroxide and sodium periodate as oxidants. [, ] * Lactide polymerization: Alkyl aluminum complexes of chiral this compound-derived salan ligands demonstrate activity in the ring-opening polymerization of lactide, offering control over the tacticity of the resulting poly(lactic acid). [, , , ] * Photochemical CO2 reduction: Cobalt(II) complexes with this compound ligands, such as cis-[CoII(PDP)Cl2], exhibit promising activity in the photocatalytic reduction of CO2 to CO, showcasing potential for sustainable chemistry applications. []

Q6: What factors influence the catalytic activity and selectivity of this compound-based catalysts?

A6: The catalytic performance of this compound-based catalysts is influenced by several factors, including: * The nature of the N-substituents: The steric and electronic properties of the N-substituents on the this compound core can significantly impact the reactivity and selectivity of the catalyst. For instance, bulky N-substituents can influence the approach of substrates, leading to enhanced enantioselectivity. [, , ] * The metal center in metal complexes: The choice of metal center and its oxidation state greatly impact the catalytic activity. For instance, different transition metals (e.g., Fe, Mo, Co) incorporated into this compound complexes have been shown to catalyze distinct transformations with varying efficiencies. [, , , ] * The reaction conditions: Parameters like solvent, temperature, and the presence of additives can also influence the reaction outcome. [, , ]

Q7: Have computational methods been used to study this compound and its complexes?

A7: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to: * Investigate the structure and stability of different isomers of this compound-metal complexes. [, ] * Understand the mechanism of reactions catalyzed by this compound complexes. [, ] * Rationalize the observed stereo- and regioselectivity in catalytic reactions. [, , ]

Q8: How do modifications to the this compound structure affect its activity?

A8: Modifications to the this compound scaffold, such as introducing different N-substituents or incorporating it into larger ligand systems, can significantly impact its catalytic properties:

  • N-Alkylation: N-Alkyl substituents play a crucial role in the enantioselective control of asymmetric reactions. For example, the use of N-isopropyl groups in this compound diamines led to the development of efficient organocatalysts for asymmetric Michael additions. [, , , ]
  • Ligand design: Incorporating this compound as a chiral backbone into more elaborate ligand systems, such as Salan and PDP* ligands, allows for fine-tuning of the steric and electronic environment around metal centers. These modifications lead to improved catalytic activity and enantioselectivity in various reactions, including epoxidations and C-H oxidations. [, , , ]

Q9: Is this compound stable under ambient conditions?

A9: this compound and its derivatives, especially the free diamines, are known to be hygroscopic and sensitive to air and carbon dioxide. [] Proper storage under inert atmosphere and in tightly sealed containers is crucial to maintain their purity and reactivity.

Q10: What are some alternative compounds to this compound?

A10: While this compound exhibits unique properties, alternative chiral diamines or ligands can be considered depending on the specific application. For instance:* Trans-1,2-diaminocyclohexane: This diamine is a common alternative in ligand design, although it may not always provide the same level of stereochemical control as this compound. [, ]* Octa-1,7-diene-4,5-diamine derivatives: These compounds serve as versatile intermediates for the synthesis of various nitrogen heterocycles and chiral ligands, including 2,2'-Bipyrrolidines. []

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